molecular formula C18H20N4 B8491082 (4-Dimethylamino-phenyl)-(2-methyl-quinazolin-4-yl)-methyl-amine CAS No. 827031-39-0

(4-Dimethylamino-phenyl)-(2-methyl-quinazolin-4-yl)-methyl-amine

Cat. No. B8491082
Key on ui cas rn: 827031-39-0
M. Wt: 292.4 g/mol
InChI Key: PSBCEFQRMKLLLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07618975B2

Procedure details

To a solution of (2-methyl-quinazolin-4-yl)-(4-amino-phenyl)-methylamine (14 mg, mmol) in 1.5 mL of 37% aqoues formaldehyde solution and 10 uL of glacial acetic was added Sodium cyanoborohydride (15 mg, 0.24 mmol) and the mixture was stirred at room temperature for 2 h. The reaction mixture was quenched by adding 50 uL of 1N HCl. It was diluted with 50 mL of ethyl acetate, washed with saturated sodium bicarbonate, and followed by saturated sodium chloride. The organic layer was dried over anhydrous Na2SO4, filtered and concentrated. The residue was purified by column chromatography (25% ethyl acetate/hexanes) on silica gel to give the title compound (12.4 mg, 0.042 mmol, 80%). 1H NMR (CDCl3): 7.71 (m, 1H), 7.50 (ddd, J=8.4, 6.9, 1.5, 1H), 7.03-7.09 (m, 3H), 6.95 (ddd, J=8.1, 6.6, 0.9, 1H), 6.70 (m, 2H), 3.57 (s, 3H), 2.99 (s, 6H), 2.71 (s, 3H).
Quantity
14 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mg
Type
reactant
Reaction Step One
Quantity
10 μL
Type
solvent
Reaction Step One
Yield
80%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:11]=[C:10]([N:12]([C:14]2[CH:19]=[CH:18][C:17](N)=[CH:16][CH:15]=2)[CH3:13])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.[CH2:21]=O.[C:23]([BH3-])#[N:24].[Na+]>CC(OCC1C2C(=CC=CC=2)C(COC(C)=O)=C2C=1C=CC=C2)=O>[CH3:21][N:24]([CH3:23])[C:17]1[CH:18]=[CH:19][C:14]([N:12]([C:10]2[C:9]3[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=3)[N:3]=[C:2]([CH3:1])[N:11]=2)[CH3:13])=[CH:15][CH:16]=1 |f:2.3|

Inputs

Step One
Name
Quantity
14 mg
Type
reactant
Smiles
CC1=NC2=CC=CC=C2C(=N1)N(C)C1=CC=C(C=C1)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Name
Quantity
15 mg
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
10 μL
Type
solvent
Smiles
CC(=O)OCC1=C2C=CC=CC2=C(C3=CC=CC=C31)COC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched
ADDITION
Type
ADDITION
Details
by adding 50 uL of 1N HCl
ADDITION
Type
ADDITION
Details
It was diluted with 50 mL of ethyl acetate
WASH
Type
WASH
Details
washed with saturated sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (25% ethyl acetate/hexanes) on silica gel

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CN(C1=CC=C(C=C1)N(C)C1=NC(=NC2=CC=CC=C12)C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.042 mmol
AMOUNT: MASS 12.4 mg
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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